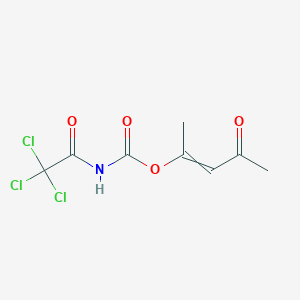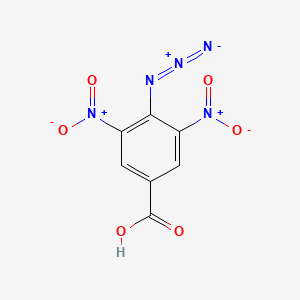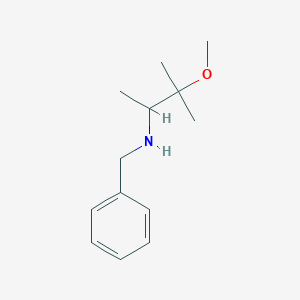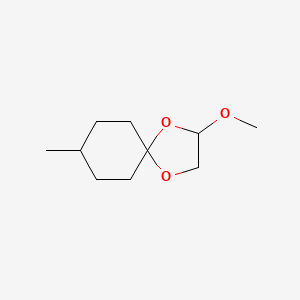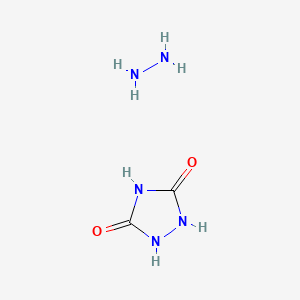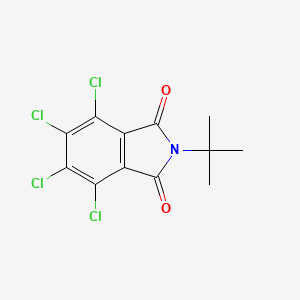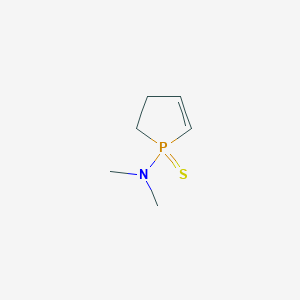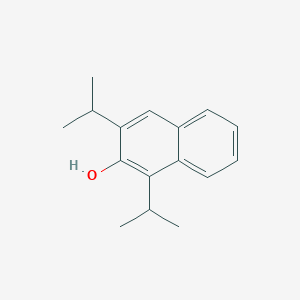
1,3-Di(propan-2-yl)naphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Di(propan-2-yl)naphthalen-2-ol is a chemical compound with the molecular formula C16H22O It is a derivative of naphthalene, featuring two propan-2-yl groups attached to the naphthalene ring at positions 1 and 3, and a hydroxyl group at position 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di(propan-2-yl)naphthalen-2-ol typically involves the alkylation of naphthalene derivatives. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with propan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Di(propan-2-yl)naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group, yielding a fully alkylated naphthalene derivative.
Substitution: The propan-2-yl groups can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of naphthalene-2-carboxylic acid or 2-acetyl naphthalene.
Reduction: Formation of 1,3-di(propan-2-yl)naphthalene.
Substitution: Formation of various substituted naphthalene derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1,3-Di(propan-2-yl)naphthalen-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of 1,3-Di(propan-2-yl)naphthalen-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The propan-2-yl groups provide hydrophobic interactions, enhancing the compound’s binding affinity to hydrophobic pockets in proteins or enzymes. These interactions can modulate the activity of target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
1,3-Di(propan-2-yl)naphthalen-2-ol can be compared with other similar compounds such as:
1,3-Di(propan-2-yl)naphthalene: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
2,3-Di(propan-2-yl)naphthalen-1-ol: The position of the hydroxyl group is different, leading to variations in its chemical and biological properties.
1,3-Di(methyl)naphthalen-2-ol: The smaller alkyl groups result in different steric and electronic effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
65307-82-6 |
|---|---|
Fórmula molecular |
C16H20O |
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
1,3-di(propan-2-yl)naphthalen-2-ol |
InChI |
InChI=1S/C16H20O/c1-10(2)14-9-12-7-5-6-8-13(12)15(11(3)4)16(14)17/h5-11,17H,1-4H3 |
Clave InChI |
NNTAZSMBJGXUIE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC2=CC=CC=C2C(=C1O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



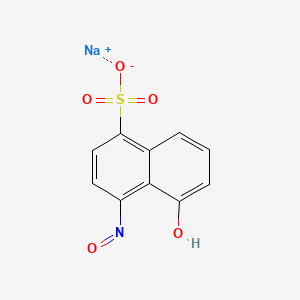
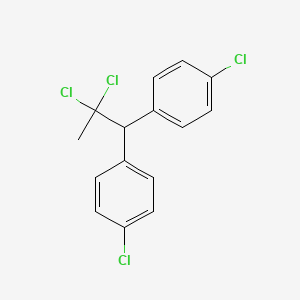
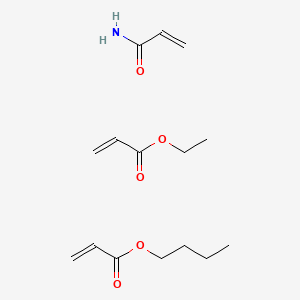
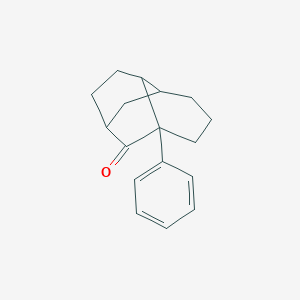
![8-Methoxy-5-{[(propan-2-yl)amino]acetyl}quinolin-2(1H)-one](/img/structure/B14497096.png)
